![molecular formula C8H4BrClO2S2 B13921995 6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
6-Bromobenzo[b]thiophene-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromobenzo[b]thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C8H4BrClO2S2 and a molecular weight of 311.6 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[b]thiophene-3-sulfonyl chloride typically involves the bromination of benzo[b]thiophene followed by sulfonylation. The general synthetic route can be summarized as follows:
Bromination: Benzo[b]thiophene is brominated using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). This step introduces a bromine atom at the 6-position of the benzo[b]thiophene ring.
Sulfonylation: The brominated product is then treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position. This reaction is typically carried out under controlled temperature conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反応の分析
Types of Reactions
6-Bromobenzo[b]thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Reactions are typically carried out in the presence of a base (e.g., triethylamine) and at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as tetrahydrofuran (THF) or ethanol. Reactions are usually performed under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents like H2O2 or m-CPBA are used in solvents such as dichloromethane (DCM) or acetonitrile. Reactions are carried out at low temperatures to prevent over-oxidation.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Reduced Products: Formed by reduction of the bromine atom.
Oxidized Products: Formed by oxidation of the thiophene ring.
科学的研究の応用
6-Bromobenzo[b]thiophene-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science:
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
作用機序
The mechanism of action of 6-Bromobenzo[b]thiophene-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
6-Bromobenzo[b]thiophene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Benzo[b]thiophene-3-sulfonyl chloride:
6-Chlorobenzo[b]thiophene-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and properties.
Uniqueness
6-Bromobenzo[b]thiophene-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
特性
分子式 |
C8H4BrClO2S2 |
|---|---|
分子量 |
311.6 g/mol |
IUPAC名 |
6-bromo-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C8H4BrClO2S2/c9-5-1-2-6-7(3-5)13-4-8(6)14(10,11)12/h1-4H |
InChIキー |
APCWKXVCMWQIMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)SC=C2S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


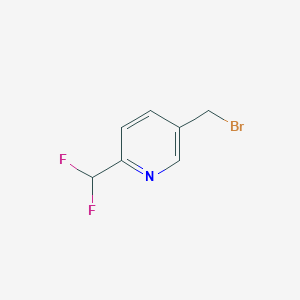
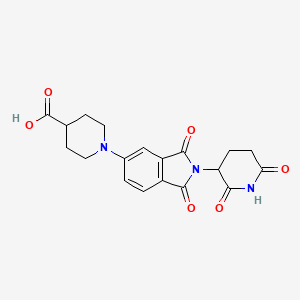
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
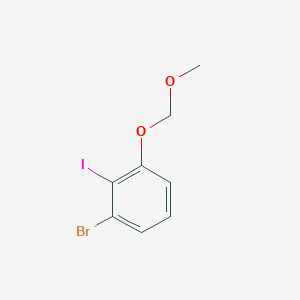

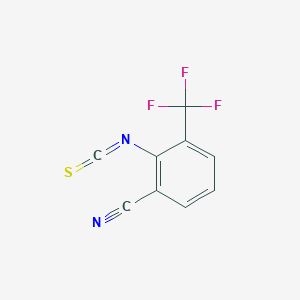
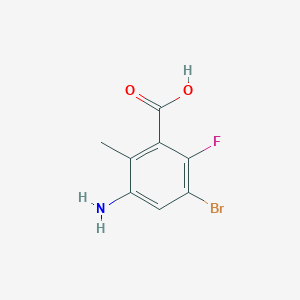

![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)




